IB-MECA

Description

Overview of Purinergic Signaling and Adenosine (B11128) Receptors (ARs)

Purinergic signaling represents a fundamental form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine wikipedia.org. This signaling system, first proposed in 1972 with the identification of ATP as a neurotransmitter, involves the activation of specific purinergic receptors on cell surfaces, thereby regulating a myriad of cellular functions wikipedia.orgnih.gov. The purinergic receptor family is broadly categorized into two main groups: P1 receptors, which are activated by adenosine, and P2 receptors, which respond to ATP, ADP, and UTP nih.gov.

Classification and Distribution of Adenosine Receptor Subtypes

The P1 adenosine receptor family comprises four distinct subtypes in humans: A1, A2A, A2B, and A3 nih.gove-century.ussigmaaldrich.comwikipedia.org. All four adenosine receptor subtypes belong to the superfamily of G protein-coupled receptors (GPCRs), characterized by their seven transmembrane-spanning domains e-century.ussigmaaldrich.comwikipedia.orgnih.gov. These receptors exhibit varying affinities for adenosine and couple to different G proteins, leading to diverse downstream signaling pathways unife.itresearchgate.net.

The A1 and A3 adenosine receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase activity, consequently leading to a decrease in intracellular cyclic AMP (cAMP) levels e-century.usunife.itresearchgate.net. Conversely, the A2A and A2B receptors are coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels e-century.usunife.it.

The distribution of these receptor subtypes is widespread throughout the human body, influencing a broad spectrum of physiological and pathophysiological processes:

| Adenosine Receptor Subtype | G-protein Coupling / Transduction Mechanism | Key Distribution & Physiological Roles |

| A1AR | Gi, Go (↓cAMP) | Heart, adipocytes, respiratory smooth muscle, neutrophils, kidney, hippocampus, cortex. Involved in hyperpolarization within neurons, sedation, and cardiac, renal, and body fat regulation. e-century.usersnet.org |

| A2AAR | Gs (↑cAMP) | Platelets, neutrophils, vasculature, pancreas. Limited distribution in the brain (striatum, olfactory tubercle, nucleus accumbens). Mediates vasodilation, immunosuppression, inhibition of platelet aggregation, and gluconeogenesis. ersnet.orgebi.ac.uk |

| A2BAR | Gs (↑cAMP) | Endothelial cells, muscle cells, neurons, glial cells, neurosecretory cells, fibroblasts, mast cells. Less abundant than A2A, linked to asthma and diabetes. e-century.usersnet.org |

| A3AR | Gi, Go (↓cAMP); can also activate Gq | Highly expressed in inflammatory and cancer cells, but low in normal cells. Found in airways, circulating and resident inflammatory cells (eosinophils, neutrophils, monocytes, mast cells). Involved in cell growth, survival, death, and differentiation. nih.govresearchgate.netcanfite.comresearchgate.netmdpi.com |

The diverse expression patterns and signaling mechanisms of these receptors underscore their critical roles in regulating processes such as neuroprotection, inflammation, cardiac function, and cell proliferation, differentiation, and apoptosis e-century.usnih.govcanfite.com.

The Unique Role of the Adenosine A3 Receptor (A3AR) in Cellular Regulation

The adenosine A3 receptor (A3AR) distinguishes itself within the adenosine receptor family due to its unique pharmacological profile, specific tissue distribution, and distinct effector coupling sigmaaldrich.com. A key characteristic of the A3AR is its overexpression in various inflammatory and cancer cells, in stark contrast to its low or absent expression in healthy cells, positioning it as a promising therapeutic target for a range of diseases unife.itresearchgate.netcanfite.comnih.gov.

A3AR activation typically inhibits adenylyl cyclase via Gi protein coupling, leading to a decrease in intracellular cAMP levels nih.govunife.itresearchgate.net. Beyond this, the A3AR can also stimulate the phospholipase C (PLC) pathway, resulting in an elevation of intracellular inositol (B14025) 1,4,5-trisphosphate and calcium (Ca2+) levels nih.gov. Furthermore, it couples to mitogen-activated protein kinases (MAPK) such as extracellular-signal regulated kinase 1/2 (ERK1/2) and p38, often through the upstream activation of phosphatidylinositol-3-kinase (PI3K) nih.govresearchgate.netmdpi.com. The A3AR has also been linked to hypoxia-inducible factor 1 (HIF-1), a crucial transcription factor in cellular responses to hypoxia researchgate.net.

A notable feature of A3AR agonists is their dual activity at nanomolar concentrations: they exhibit anti-proliferative effects on tumor cells while simultaneously stimulating the proliferation of normal cells, such as bone marrow cells canfite.com. This differential modulation of cell growth highlights the A3AR's significant role in cellular regulation canfite.com.

In the context of immune responses, A3AR activation on immune cells governs a broad array of functions, including cytokine production, degranulation, chemotaxis, cytotoxicity, apoptosis, and proliferation nih.gov. Consequently, targeting A3ARs has shown promise in impacting the course of various immune-related diseases, such as asthma, rheumatoid arthritis, cancer, ischemia, and inflammatory disorders nih.govnih.govresearchgate.net.

Historical Context and Development of IB-MECA as an A3AR Agonist

The identification of selective ligands for adenosine receptor subtypes was crucial for elucidating their physiological functions and therapeutic potential. This compound emerged as a significant compound in this endeavor, particularly for the A3AR.

Discovery and Early Characterization of this compound

N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide, known as this compound, is recognized as a prototypical A3AR agonist unife.itnih.gov. Its development stemmed from strategic modifications of the parent nucleoside, adenosine, specifically at the 5'- and N6-positions unife.it. Early pharmacological characterization of this compound revealed its notable selectivity for the A3AR. In in vitro studies, this compound demonstrated approximately 50-fold selectivity for A3AR over A1 or A2A receptors, and its high A3 selectivity was also observed in vivo sigmaaldrich.comnih.gov.

Detailed receptor binding studies further quantified its selectivity. This compound exhibited inhibitory binding (Ki) values of 51 nM for the human A1 receptor (hA1), 2900 nM for the human A2A receptor (hA2A), and a significantly lower 1.8 nM for the human A3 receptor (hA3AR) unife.it. This profile indicated a 28-fold selectivity against A1 and a remarkable 1611-fold selectivity against A2A ARs, solidifying its status as a potent and selective A3AR agonist unife.it.

Evolution of A3AR Agonist Research

The discovery of this compound paved the way for extensive research into A3AR agonists, focusing on enhancing their affinity and selectivity through various structural modifications of the adenosine scaffold unife.itmdpi.com. Subsequent research demonstrated that introducing small chemical groups at the C2 position of this compound could further improve both A3AR affinity and selectivity unife.it.

A notable advancement in this area was the development of 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide, commonly known as Cl-IB-MECA or Namodenoson unife.itresearchgate.netnih.govspandidos-publications.com. This compound proved to be an even more potent A3AR agonist, with a Ki value of 1.4 nM at the human A3AR, showcasing impressive selectivity of 2500-fold over A1 and 1600-fold over A2A receptors unife.itnih.gov. Other derivatives, such as the 2-methylthioether and 2-methyl-amino derivatives of this compound, also exhibited high selectivity and affinity for A3AR nih.gov.

The evolution of A3AR agonist research also involved the creation of radioligands, such as [125I]AB-MECA, which have been instrumental in characterizing A3 receptors and elucidating structure-activity relationships nih.gov. Continued efforts in medicinal chemistry have led to the identification of compounds like LJ529, which possesses an even higher binding affinity of 0.38 nM at the human A3AR unife.it.

The ongoing research into A3AR agonists, including this compound and its derivatives, underscores their significant therapeutic potential across a range of conditions, including cancer, inflammatory diseases, and pain management. This is largely attributed to their unique expression profile in pathological cells and their ability to modulate critical signaling pathways nih.govcanfite.comnih.govresearchgate.net.

Structure

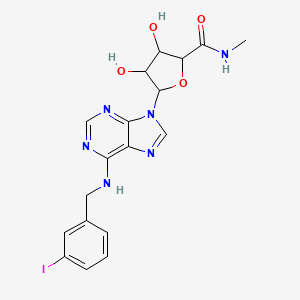

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXGQILHAUCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of Ib Meca and Its Derivatives

Receptor Binding and Selectivity Profiles of IB-MECA

The interaction of this compound with adenosine (B11128) receptor subtypes has been extensively characterized through various binding and functional assays, revealing its high affinity for the A3AR and significant selectivity over other adenosine receptor subtypes.

Affinity (Ki) and Potency (EC50) at A3AR

This compound demonstrates high affinity for the A3AR across different species. For the human A3AR, reported inhibitory constant (Ki) values for this compound typically range from 1.1 nM to 1.8 nM bio-techne.comtocris.comunife.it. In studies involving recombinant rabbit A3ARs expressed in HEK 293 cells, this compound exhibited a dissociation constant (Kd) of 0.39 nM and an effective concentration 50% (EC50) of 0.14 nM in functional assays measuring cAMP accumulation ahajournals.org. While direct EC50 values for this compound at A3AR are less consistently detailed in all contexts, the closely related derivative 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) has shown an EC50 of 14 nM in human A3AR cAMP accumulation assays nih.gov.

Selectivity Ratios Against Other Adenosine Receptor Subtypes (A1, A2A, A2B)

This compound exhibits notable selectivity for the A3AR over the A1, A2A, and A2B adenosine receptor subtypes. For human adenosine receptors, Ki values for this compound are reported as 51 nM for A1AR and 2900 nM for A2AAR, relative to an A3AR Ki of 1.8 nM unife.it. This translates to approximately 28-fold selectivity against A1AR and 1611-fold selectivity against A2AAR unife.it.

In other species, the selectivity profile of this compound remains robust, albeit with some variation:

Rat: this compound is approximately 50-fold selective for rat A3ARs compared to rat A1 and A2AARs nih.gov.

Canine: In canine adenosine receptors expressed in HEK 293 cells, this compound is approximately 50-fold more potent at binding to the A3AR than the A1AR nih.gov.

Rabbit: Studies in rabbits indicate that this compound is about 20-fold selective for the A3AR over the A1AR ahajournals.org.

The following table summarizes the affinity (Ki) values and calculated selectivity ratios of this compound for various adenosine receptor subtypes across different species:

| Receptor Subtype (Species) | Ki (nM) | Selectivity Ratio (vs. A3AR) | Reference |

| A3AR (Human) | 1.1 | 1 | bio-techne.comtocris.com |

| A3AR (Human) | 1.8 | 1 | unife.it |

| A1AR (Human) | 51 | 28-fold (A1/A3) | unife.it |

| A2AAR (Human) | 2900 | 1611-fold (A2A/A3) | unife.it |

| A1AR (Human) | 54 | 49-fold (A1/A3) | bio-techne.comtocris.com |

| A2AAR (Human) | 56 | 51-fold (A2A/A3) | bio-techne.comtocris.com |

| A3AR (Rabbit) | 0.39 (Kd) | 1 | ahajournals.org |

| A1AR (Rabbit) | 10.1 | ~20-fold (A1/A3) | ahajournals.org |

| A3AR (Rat) | N/A | ~50-fold (A1/A3, A2A/A3) | nih.gov |

| A3AR (Canine) | N/A | ~50-fold (A1/A3) | nih.gov |

Species-Specific Receptor Interaction Modulations

Significant interspecies differences exist in the structure and pharmacological responses of adenosine receptors, particularly the A3AR unife.itnih.govscispace.comuniversiteitleiden.nl. For instance, human A3AR shares approximately 85% sequence homology with sheep A3AR, but only about 74% with rat A3AR unife.it. These structural variations can influence ligand binding and functional outcomes. For example, while this compound demonstrates consistent A3AR agonism across species, its precise selectivity ratios against other subtypes can vary unife.itahajournals.orgnih.gov. Another notable example of species-specific modulation is the observation that xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline, which are broad-spectrum adenosine receptor antagonists, are generally inactive at rodent A3ARs but exhibit potency at human A3ARs universiteitleiden.nl. This underscores the importance of considering species differences in preclinical studies involving A3AR ligands.

Ligand-Receptor Interaction Dynamics

Understanding the molecular mechanisms underlying this compound's interaction with the A3AR is crucial for rational drug design. Molecular modeling and mutagenesis studies have provided significant insights into the specific residues involved in ligand binding and receptor activation.

A3AR Agonist Binding Site Analysis via Molecular Modeling and Mutagenesis

Molecular modeling and site-directed mutagenesis have been instrumental in delineating the A3AR orthosteric binding site and the critical interactions that govern agonist binding and selectivity nih.govuconn.edusemanticscholar.orgacs.orgbiorxiv.org. These approaches allow researchers to predict and experimentally verify the roles of individual amino acid residues in the receptor-ligand complex. By mutating specific residues and observing the changes in ligand affinity or receptor function, key interaction points can be identified. For instance, studies on Cl-IB-MECA, a close analog of this compound, have frequently been used to infer binding characteristics due to their structural similarities and shared agonistic properties at the A3AR nih.govnih.govuconn.edusemanticscholar.orgbiorxiv.org.

Identification of Key Residues for Orthosteric Binding and Selectivity

Several key amino acid residues within the A3AR have been identified as crucial for the orthosteric binding of agonists like this compound and for mediating its selectivity. These residues are often located within the transmembrane (TM) helices of the receptor.

Thr94 (3.36) and His272 (7.43): These hydrophilic residues are predicted to be involved in coordinating the ribose moiety of nucleoside agonists. The methylcarboxamide group of Piclidenoson (this compound) forms a hydrogen bond with Thr94 (3.36) biorxiv.org.

His95 (3.37): This residue is critical for ligand recognition. Mutations at His95, such as H95A, lead to a significant decrease (e.g., 26-fold for Cl-IB-MECA) in the affinity of various agonists and antagonists, indicating its importance for high-affinity binding semanticscholar.org.

Met177 (5.38) and Val178 (5.39): These residues, along with Asn250 (6.55), Ser271 (7.42), and His272 (7.43), are critically involved in the binding of both A3AR agonists and antagonists. Mutations to alanine (B10760859) at M177, V178, S271, and H272 result in a loss of high-affinity binding for agonists like [125I]I-AB-MECA nih.gov.

Trp243 (6.48): This conserved tryptophan residue is found across all four adenosine receptor subtypes and other GPCRs. While initially proposed to be involved in ligand recognition, mutation of Trp243 to alanine or phenylalanine did not significantly influence agonist binding affinity in some studies semanticscholar.org.

N6-benzyl substituent interactions: The N6-benzyl substituent of this compound is thought to interact with residues such as Phe182, Ile186, and Phe187 in transmembrane helix 5 (TM5) semanticscholar.org.

Asn274 (7.45): Mutation of N274 to alanine caused a 3-fold decrease in affinity for the agonist Cl-IB-MECA nih.gov.

These findings from molecular modeling and mutagenesis studies collectively provide a detailed understanding of the specific interactions that govern the potent and selective binding of this compound to the A3AR.

Computational Approaches in Binding Characterization (e.g., Molecular Dynamics Simulations, MM-GBSA)

Computational methods, including Molecular Dynamics (MD) simulations and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, have been instrumental in elucidating the binding characteristics of this compound and its derivatives to the A3AR. These approaches are particularly valuable given the absence of an experimentally resolved crystal structure for the A3AR, necessitating the use of homology models for structural investigations. researchgate.netuoa.grunipi.itacs.org

MD simulations, often coupled with mutagenesis experiments, have revealed critical residues involved in the binding of this compound to the A3AR. These studies indicate that the selectivity of this compound for A3AR is not solely dependent on interactions within the orthosteric binding site but also involves remote residues. For instance, the residue V169 (5.30) is considered a selectivity filter for A3AR binders. Interestingly, a mutation of V169 to glutamic acid has been shown to increase the activity of this compound, suggesting implications for drug design. researchgate.net

MM-GBSA calculations complement MD simulations by providing quantitative insights into binding free energies. These calculations have demonstrated the ability to differentiate between mutations that either reduce or abolish agonistic activity and those that maintain or even enhance it. researchgate.net Furthermore, MM-GBSA has been successfully employed to predict the stability of ligand-receptor complexes, with results aligning well with experimental binding affinities. unipi.itacs.org

Key residues identified through these computational studies that contribute to this compound's binding within the A3AR orthosteric pocket include N250 (6.55), which forms hydrogen bonds with the heterocyclic rings of adenosine receptor agonists and antagonists, and T94 (3.36). Other residues like L91 (3.33), H95 (3.37), S181 (5.42), I186 (5.47), and W243 (6.48) form a hydrophobic pocket crucial for the binding of the methylcarboxamide group of compounds like Piclidenoson, a derivative of this compound. biorxiv.org The position of M174 (5.35) also plays a role in the binding mode of agonists. biorxiv.org

Receptor Internalization and Recycling Upon this compound Activation

Activation of the A3AR by agonists such as this compound and its chlorinated analog, 2-Cl-IB-MECA, triggers a dynamic process of receptor trafficking, involving rapid desensitization and internalization. nih.govnih.govd-nb.infocanfite.com This intricate mechanism plays a crucial role in regulating receptor-mediated signal transduction pathways.

Upon agonist activation, A3ARs are rapidly internalized from the cell surface into the cytosol. Studies have shown that this internalization can occur within minutes of agonist exposure, with receptors being directed to endosomes for recycling back to the cell surface or to lysosomes for degradation. nih.govd-nb.infocanfite.com The process of desensitization often precedes internalization, with rapid desensitization observed within 15 minutes and internalization within 30 minutes in some cell systems. mdpi.com

The A3AR's C-terminus is rich in serine and threonine residues, which undergo rapid phosphorylation by G protein-coupled receptor kinases (GRKs) upon activation, contributing to the receptor's desensitization. canfite.com Following internalization, the receptor can be re-synthesized from mRNA and recycled to the cell surface, ensuring its continued functionality. nih.govcanfite.com The A3AR antagonist MRS 1523 has been shown to counteract this internalization process, highlighting its specificity. nih.govd-nb.info

Functionally, the activation of A3AR by this compound leads to a cascade of intracellular events. This includes an inhibition of adenylyl cyclase activity, resulting in a decrease in cyclic AMP (cAMP) production. Consequently, the expression levels of downstream effectors such as protein kinase A (PKA) and protein kinase B (PKB/Akt) are decreased, while glycogen (B147801) synthase kinase-3β (GSK-3β) is upregulated. canfite.com These modulations of key signaling proteins are intrinsically linked to the receptor's fate and functionality during internalization and recycling.

The kinetics of A3AR internalization and recycling can vary, but research indicates rapid internalization to the cytosol, with subsequent recycling to the cell surface occurring within approximately 120 minutes. d-nb.infocanfite.commdpi.com Specific studies have reported receptor internalization taking place around 8 minutes and recycling after approximately 34.6 minutes. canfite.com

Molecular Mechanisms of Ib Meca Action

G Protein-Coupled Signaling Cascades

The A3AR, when stimulated by IB-MECA, engages specific G protein-coupled signaling cascades that modulate various cellular functions.

Gi/o Protein Coupling and Adenylyl Cyclase Inhibition

Activation of the A3AR by this compound leads to its coupling with Gi/o proteins clinexprheumatol.orgcanfite.comcanfite.commdpi.commdpi.comcanfite.com. This interaction is a classical mechanism for Gi protein-coupled receptors, resulting in the inhibition of adenylyl cyclase (AC) activity canfite.comcanfite.commdpi.comcanfite.combiorxiv.orgpsu.eduresearchgate.net. The inhibition of AC reduces the intracellular synthesis of cyclic adenosine (B11128) monophosphate (cAMP) canfite.comcanfite.commdpi.comcanfite.com. While acute Gi activation inhibits AC, prolonged Gi activation can sometimes lead to the sensitization of adenylyl cyclase researchgate.net.

Modulation of cAMP Production and Protein Kinase A (PKA) Activity

The inhibition of adenylyl cyclase by this compound directly leads to a decrease in the intracellular concentration of cAMP canfite.comcanfite.commdpi.comcanfite.com. Consequently, the reduced levels of cAMP result in a decrease in Protein Kinase A (PKA) activity canfite.commdpi.comcanfite.comnih.govresearchgate.net. This attenuation of PKA activity, in turn, impacts the phosphorylation of numerous target proteins, thereby influencing a wide array of intracellular events mdpi.com. For instance, studies in B16-F10 melanoma cells demonstrated that this compound significantly decreased PKA levels after 10 and 20 minutes of serum stimulation researchgate.net.

Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

This compound's interaction with A3AR also influences the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, though its effects can be context-dependent clinexprheumatol.orgmdpi.commdpi.comnih.govspandidos-publications.comnih.govnih.govaai.orgresearchgate.net. In rat cardiomyocytes, A3AR stimulation by 2-Cl-IB-MECA (a related A3AR agonist) leads to Akt phosphorylation via Gi/Go proteins, with PI3K acting as a crucial downstream mediator mdpi.com. This activation contributes to pro-survival signaling pathways mdpi.com.

Conversely, in inflammatory models such as adjuvant-induced arthritis (AIA), this compound treatment has been shown to result in a reduction in the protein expression levels of PI3K and PKB/Akt (Akt) in paw extracts clinexprheumatol.orgnih.govnih.gov. This downregulation of the PI3K/Akt pathway in inflammatory contexts is associated with a reduction in NF-κB activity clinexprheumatol.orgnih.govnih.gov.

However, in pancreatic and hepatocellular carcinoma cell lines, 2-Cl-IB-MECA treatment led to the phosphorylation of proliferation-related proteins, AKT (at Ser473) and NF-κB (at Ser536), in a time-dependent manner, indicating a regulatory role in these cancer cell lines spandidos-publications.comnih.gov. In A375 human melanoma cells, A3AR stimulation transduced its signal through the PI3K/Akt pathway, leading to a reduction in basal ERK1/2 phosphorylation and inhibition of cell proliferation mdpi.comnih.govresearchgate.netresearchgate.net.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, JNK)

The regulation of Mitogen-Activated Protein Kinase (MAPK) pathways by this compound is intricate and varies depending on the cell type and experimental conditions. In rat cardiomyocytes, the activation of A3ARs with 2-Cl-IB-MECA has been shown to activate the MEK1/2-ERK1/2 pathways, contributing to pro-survival effects mdpi.com.

In contrast, studies in human melanoma A375 cells demonstrated that Cl-IB-MECA stimulation resulted in a time- and dose-dependent reduction in ERK1/2 phosphorylation nih.gov. This inhibitory effect was specifically mediated by the A3 receptor, with EC50 values for ERK-2 and ERK-1 inhibition being 4.3 ± 0.5 µM and 2.2 ± 0.3 µM, respectively nih.gov. This reduction in phosphorylation was rapid, appearing after 5 minutes, and sustained for up to 2 hours nih.gov.

Conversely, a truncated thio-Cl-IB-MECA, acting as an A3AR antagonist, induced the phosphorylation of ERK and JNK in T24 human bladder cancer cells, leading to apoptosis iiarjournals.org. This highlights that the specific compound (agonist vs. antagonist) and cell type can lead to different outcomes in MAPK pathway regulation. In chemotherapy-induced neuropathic pain, this compound was reported to attenuate astrocytic activation by inhibiting NADPH oxidase and enhancing redox-sensitive NFκB and MAPK kinases such as ERK1/2 and p38 mdpi.com. Furthermore, some research indicates that A3AR stimulation in A375 human melanoma cells did not promote ERK1/2 or p38 MAPK activation but rather reduced basal ERK1/2 phosphorylation via the PI3K/Akt pathway mdpi.comresearchgate.net. While 2-Cl-IB-MECA weakly mimicked adenosine's effects on ERK and JNK phosphorylation in porcine coronary artery smooth muscle cells, A1R agonists showed stronger effects ahajournals.org. However, in Chinese hamster ovary (CHO) cells expressing A3AR, this compound induced concentration-dependent increases in ERK1/2 MAPK fortunejournals.com.

Table of Key Signaling Pathway Modulations by this compound

| Signaling Molecule/Pathway | Effect of this compound/A3AR Activation | Context/Cell Type | Key Research Finding | Citation |

| Adenylyl Cyclase (AC) | Inhibition | Various cell types | Decreased intracellular cAMP formation. | canfite.comcanfite.commdpi.comcanfite.compsu.eduresearchgate.net |

| cAMP Production | Decrease | Various cell types | Leads to reduced PKA activity. | canfite.comcanfite.commdpi.comcanfite.com |

| Protein Kinase A (PKA) | Decrease | B16-F10 melanoma cells | Significantly decreased PKA levels after 10 and 20 min serum stimulation. | canfite.commdpi.comcanfite.comnih.govresearchgate.net |

| PI3K/Akt Pathway | Activation | Rat cardiomyocytes, Pancreatic/Liver cancer cells | Akt phosphorylation via Gi/Go proteins; phosphorylation of AKT at Ser473. | mdpi.comspandidos-publications.comnih.govaai.org |

| PI3K/Akt Pathway | Downregulation | Adjuvant-induced arthritis (AIA) paw extracts | Reduction in PI3K and PKB/Akt protein levels. | clinexprheumatol.orgnih.govnih.gov |

| ERK1/2 MAPK | Activation | Rat cardiomyocytes, CHO-A3 cells | Activation of MEK1/2-ERK1/2 pathways. | mdpi.comfortunejournals.com |

| ERK1/2 MAPK | Reduction/Inhibition | Human melanoma A375 cells, Human thyroid cancer cells | Time- and dose-dependent reduction in ERK1/2 phosphorylation (EC50 for ERK-2: 4.3 ± 0.5 µM, ERK-1: 2.2 ± 0.3 µM). | nih.govresearchgate.netresearchgate.nettandfonline.com |

| JNK MAPK | Weak Activation | Porcine coronary artery smooth muscle cells | Weakly mimicked adenosine's effects. | ahajournals.org |

| p38 MAPK | Enhanced | Spinal cord (chemotherapy-induced neuropathic pain) | Enhanced redox-sensitive p38. | mdpi.com |

| NF-κB Signaling Pathway | Downregulation/Deregulated | Adjuvant-induced arthritis, Rheumatoid arthritis lymphocytes, Murine macrophages, Prostate carcinoma cells | Decreased IKK and NF-κB levels, reduced TNF-α transcription. | clinexprheumatol.orgdrugbank.comcanfite.comcanfite.comnih.govnih.govnih.govdovepress.com |

| NF-κB Signaling Pathway | Enhanced | LPS-stimulated peritoneal macrophages | Increased p65NF-κB nuclear translocation, enhanced TNF-α release. | nih.gov |

| c-Myc | Decreased expression | Prostate carcinoma cells, B16-F10 melanoma cells | Modulated upon A3AR activation. | canfite.comcanfite.com |

| Cyclin D1 | Decreased expression | Prostate carcinoma cells, B16-F10 melanoma cells | Modulated upon A3AR activation. | canfite.comcanfite.com |

| GSK-3β | Upregulation | Prostate carcinoma cells, B16-F10 melanoma cells | Modulated upon A3AR activation. | canfite.comcanfite.com |

Regulation of Gene Expression and Transcription Factors

This compound's influence extends to the regulation of gene expression, notably through its impact on key transcription factors.

Impact on NF-κB Signaling Pathway

A consistent finding across various studies is that A3AR activation by this compound deregulates the NF-κB signaling pathway clinexprheumatol.orgdrugbank.comcanfite.comcanfite.comnih.govnih.govspandidos-publications.comnih.govnih.govdovepress.com. NF-κB is a critical transcription factor known to induce the production of numerous pro-inflammatory cytokines, including TNF-α, IL-1, and IL-6 dovepress.com.

In inflammatory conditions, such as adjuvant-induced arthritis, this compound treatment leads to a downregulation of NF-κB clinexprheumatol.orgcanfite.comnih.govnih.govnih.govdovepress.com. This occurs because A3AR activation induces a decrease in PKB/Akt levels, which in turn prevents the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκB canfite.comnih.gov. The inhibition of IκB degradation hinders the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory mediators like TNF-α canfite.comnih.govdovepress.com. Studies in adjuvant-induced arthritis rats specifically showed decreased expression of IKK and NF-κB in paw extracts clinexprheumatol.orgnih.gov. Similarly, in cultured lymphocytes from rheumatoid arthritis patients, Cl-IB-MECA reduced NF-κB activation and the secretion of inflammatory cytokines dovepress.com. Murine macrophages treated with Cl-IB-MECA also exhibited suppressed LPS-induced NF-κB DNA binding and luciferase reporter activity dovepress.com.

However, it is important to note that in some contexts, such as LPS-stimulated peritoneal macrophages, Cl-IB-MECA has been reported to enhance TNF-α release in an NF-κB-dependent manner, with an observed increase in p65NF-κB nuclear translocation nih.gov. This highlights the complex and cell-type-specific nature of this compound's effects on NF-κB signaling.

Beyond NF-κB, this compound also modulates other proteins involved in gene expression, including a decrease in c-Myc and cyclin D1 expression, and an upregulation of GSK-3β canfite.com.

Crosstalk with Wnt/β-catenin Signaling Pathway

This compound has been shown to significantly influence the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and tissue homeostasis, frequently aberrantly activated in various cancers nih.govresearchgate.net. Studies indicate that 2-Cl-IB-MECA (a derivative of this compound) decreases the protein expression levels of β-catenin and reduces its transcriptional activity nih.gov.

The mechanism involves the modulation of key kinases. This compound treatment leads to a decrease in protein kinase A (PKA) and protein kinase B/Akt (PKB/Akt) levels canfite.comnih.gov. Consequently, this results in an increase in the protein level of glycogen (B147801) synthase kinase-3β (GSK-3β) canfite.comnih.govnih.govcanfite.com. GSK-3β, when active, phosphorylates β-catenin, leading to its ubiquitination and degradation, thereby preventing its translocation to the nucleus and subsequent activation of target genes researchgate.netcanfite.comnih.govcanfite.com. This chain of events ultimately results in the destabilization of β-catenin and the suppression of downstream gene expression, including cyclin D1 and c-Myc canfite.comnih.govnih.govcanfite.com. These effects have been observed in various cancer cell lines, including pancreatic, liver, prostate, and melanoma nih.govcanfite.comnih.govnih.govcanfite.com.

Table 1: Influence of this compound on Wnt/β-catenin Pathway Components

| Pathway Component | Effect of this compound Treatment | Reference |

| β-catenin protein expression | Decreased | nih.gov |

| β-catenin transcriptional activity | Decreased | nih.gov |

| GSK-3β protein level | Increased (total) / Decreased (phosphorylated) | canfite.comnih.govnih.gov |

| PKA protein level | Decreased | canfite.comnih.gov |

| PKB/Akt protein level | Decreased | canfite.comnih.gov |

Influence on Sonic Hedgehog (Shh)/Patched (Ptch)/Gli Signaling Pathway

This compound also impacts the Sonic Hedgehog (Shh) signaling pathway, which is vital for embryonic development and tissue homeostasis, and whose aberrant activation is implicated in numerous cancers nih.govbmj.comwikipedia.org. Research has demonstrated that 2-Cl-IB-MECA decreases the protein expression levels of Patched1 (Ptch1) and Glioma-associated oncogene homolog zinc finger protein 1 (Gli1) nih.gov. Ptch1 is the receptor that normally inhibits the activity of Smoothened (SMO), and Gli1 is a downstream transcription factor in the Shh pathway nih.govwikipedia.org. The observed downregulation of these key components suggests that this compound may counteract the oncogenic activation of this pathway, contributing to its anti-proliferative effects nih.gov.

Table 2: Impact of this compound on Shh/Ptch/Gli Pathway Components

| Pathway Component | Effect of this compound Treatment | Reference |

| Patched1 (Ptch1) protein expression | Decreased | nih.gov |

| Glioma-associated oncogene homolog zinc finger protein 1 (Gli1) protein expression | Decreased | nih.gov |

Modulation of Cyclin D1 and c-Myc Expression

A consistent finding across multiple studies is the modulation of cyclin D1 and c-Myc expression by this compound. These two oncogenes are critical regulators of cell cycle progression and proliferation canfite.comwikipedia.org. This compound treatment leads to a reduction in the protein expression levels of both cyclin D1 and c-Myc nih.govcanfite.comnih.govcanfite.com. This downregulation is closely linked to the deregulation of the Wnt/β-catenin signaling pathway, where the decreased β-catenin levels directly contribute to the diminished expression of these proliferative genes canfite.comnih.gov. The reduction in cyclin D1 expression, in particular, is associated with the ability of this compound to induce cell cycle arrest, specifically by increasing the number of cells in the G1 phase nih.govcanfite.comresearchgate.net. This mechanism contributes significantly to the anti-proliferative effects observed with this compound in various cancer cell types nih.govnih.govcanfite.com.

Down-regulation of Estrogen Receptor Alpha (ERα)

In estrogen receptor alpha (ERα)-positive breast cancer cells, this compound has been shown to rapidly down-regulate ERα at both mRNA and protein levels, consequently reducing its transcriptional activity nih.govaacrjournals.org. This effect has been observed in cell lines such as MCF-7 and T47D nih.govaacrjournals.org. The down-regulation of ERα by this compound is considered a significant mechanism contributing to the inhibition of proliferation in ERα-positive breast cancer cells aacrjournals.org. Furthermore, overexpression of ERα in MCF-7 cells was found to alleviate the proliferation inhibition induced by this compound, underscoring the importance of ERα down-regulation in its anti-proliferative action nih.govaacrjournals.org. It is noteworthy that in some contexts, the inhibitory effects on cell growth and ERα by this compound were not solely mediated by A3AR activation, suggesting the involvement of other pathways canfite.comnih.govaacrjournals.org.

Ion Channel Modulation

Beyond signaling pathways, this compound also directly modulates the activity of specific ion channels.

Activation of KATP Channels

This compound is known to activate ATP-sensitive potassium (KATP) channels mdpi.comkoreamed.orgnih.govnih.govphysiology.org. This activation is a key mechanism underlying its cardioprotective effects, particularly in reducing infarct size following ischemia/reperfusion injury mdpi.comkoreamed.orgnih.govphysiology.org. Studies in cardiac myocytes indicate that this compound's cardioprotective effects are mediated through the activation of mitochondrial KATP (mitoKATP) channels nih.gov. The involvement of KATP channels has been confirmed by experiments where their pharmacological blockade, for instance with glibenclamide, reversed the protective effects of this compound in various heart models koreamed.orgnih.govnih.govphysiology.org.

Table 3: this compound's Effect on KATP Channels and Cardioprotection

| Effect/Observation | Detail | Reference |

| KATP Channel Activation | Yes, specifically mitochondrial KATP (mitoKATP) in cardiac myocytes | nih.gov |

| Cardioprotection | Reduces infarct size in conscious rabbits and dogs | mdpi.comnih.gov |

| Reversal by KATP Blockers | Glibenclamide abolishes cardioprotective effects | koreamed.orgnih.govnih.govphysiology.org |

Inhibition of Voltage-Dependent Ca2+ Currents (e.g., N-type)

This compound, particularly its chlorinated derivative 2-Cl-IB-MECA, has been shown to inhibit voltage-dependent Ca2+ currents nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com. Specifically, it inhibits neuronal N-type voltage-dependent Ca2+ currents in dorsal root ganglion (DRG) neurons nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com. This inhibition is sensitive to N-type channel blockers but not to L-type channel blockers, indicating a specific action on N-type channels nih.govresearchgate.net. The reduction in Ca2+ influx through these channels contributes to decreased neuronal excitability and reduced neuronal firing, which are proposed mechanisms for the pain-relieving properties observed with A3AR agonists like this compound nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com.

Table 4: this compound's Effect on Voltage-Dependent Ca2+ Currents

| Ion Channel Type | Effect of this compound Treatment | Specificity | Reference |

| N-type Ca2+ currents | Inhibition | Sensitive to N-type blockers (e.g., PD173212), not L-type blockers (e.g., lacidipine) | nih.govresearchgate.net |

| Location | Dorsal Root Ganglion (DRG) neurons | nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com | |

| Physiological Impact | Decreases neuronal excitability and firing | nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com |

Cellular and Subcellular Effects Mediated by Ib Meca

Immune Cell Modulation and Inflammatory Processes

IB-MECA plays a crucial role in regulating immune cell function and mitigating inflammatory responses, primarily through its interaction with the A3AR.

This compound and its chlorinated analog, 2-Cl-IB-MECA, demonstrate significant inhibitory effects on the migration of various immune cells, particularly leukocytes and neutrophils, to sites of inflammation.

Detailed Research Findings:

In a mouse model of lipopolysaccharide (LPS) inhalation, 2-Cl-IB-MECA effectively inhibited neutrophil migration and reduced microvascular permeability in the lung. nih.gov

Studies in mouse models of myocardial ischemia/reperfusion injury showed that 2-Cl-IB-MECA administration during reperfusion not only reduced myocardial infarct size but also significantly decreased the infiltration of leukocytes into the ischemic-reperfused myocardium. nih.govmdpi.com

Mechanistic investigations revealed that 2-Cl-IB-MECA directly inhibited the migration of mouse neutrophils, isolated from bone marrow, towards the chemotactic substance c5a in trans-well migration assays. nih.gov

Furthermore, 2-Cl-IB-MECA was found to inhibit leukocyte accumulation in the peritoneal cavity in a mouse model of thioglycollate-induced peritonitis. nih.gov

In the context of lung inflammation, activation of A3AR by 2-Cl-IB-MECA dampened lung dysfunction, inflammation, and neutrophil infiltration after ischemia-reperfusion in wild-type mice, an effect that was absent in A3AR knockout mice, underscoring the receptor-specific mechanism. mdpi.com

The migratory activity of human polymorphonuclear cells (PMNs) across endothelial or epithelial monolayers was observed to be reduced upon activation of the A3 receptor on these cells. physiology.org

this compound has also been shown to reduce chemotaxis in activated neutrophils. researchgate.net

Table 1: Effects of this compound/2-Cl-IB-MECA on Immune Cell Migration

| Immune Cell Type | Context/Model | Effect on Migration | Reference |

| Neutrophils | LPS-induced lung inflammation (mice) | Inhibition | nih.gov |

| Leukocytes | Myocardial ischemia/reperfusion injury (mice) | Reduced infiltration | nih.govmdpi.com |

| Neutrophils | c5a-induced chemotaxis (in vitro) | Inhibition | nih.gov |

| Leukocytes | Thioglycollate-induced peritonitis (mice) | Inhibition | nih.gov |

| PMNs | Across endothelial/epithelial monolayers (human) | Reduced | physiology.org |

This compound significantly modulates the production of key pro-inflammatory and anti-inflammatory cytokines, contributing to its anti-inflammatory profile.

Detailed Research Findings:

this compound demonstrated an ability to reduce the severity of joint inflammation by inhibiting the formation of macrophage inflammatory protein-1α (MIP-1α) and interleukin-12 (B1171171) (IL-12). nih.gov

In murine models of DSS colitis, A3AR activation by this compound analogs attenuated NF-κB activation, leading to a decrease in the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in colonic epithelial cells. mdpi.com

Similar effects were observed in cultured colonic mucosal tissue from ulcerative colitis patients, where 2-Cl-IB-MECA significantly reduced TNF-α and IL-1β production and attenuated NF-κB p65 activation. mdpi.com

In a murine model of LPS-induced lung injury, 2-Cl-IB-MECA treatment resulted in reduced levels of TNF-α and IL-6 in the alveolar space. physiology.org

this compound inhibited TNF-α production in LPS-stimulated peripheral blood mononuclear cells (PBMC) and in experimental bacterial peritonitis in guinea pigs, where it also reduced other pro-inflammatory cytokines and chemokines. canfite.comnih.gov

Notably, in endotoxemic mice, this compound was found to augment the production of the anti-inflammatory cytokine IL-10 while inhibiting TNF-α. capes.gov.br

2-Cl-IB-MECA suppressed the expression of pro-inflammatory biomarkers, including inducible nitric oxide synthase (iNOS), IL-1β, and TNF-α, at both protein and mRNA levels in LPS-stimulated murine macrophages (RAW 264.7 cells). This suppression involved the inhibition of LPS-induced PI3 kinase/Akt activation, NF-κB binding activity, and β-catenin expression. dovepress.comnih.gov

A3AR activation by 2-Cl-IB-MECA has been shown to suppress TNF-α production by inhibiting PI3 kinase/AKT and NF-κB activation in LPS-treated BV2 microglial cells. dovepress.com

In a model of subarachnoid hemorrhage, 2-Cl-IB-MECA decreased the expression of IL-1β and TNF-α while increasing the anti-inflammatory cytokines IL-4 and IL-10. aging-us.com

Table 2: Modulation of Cytokine Production by this compound/2-Cl-IB-MECA

| Cytokine | Effect on Production | Context/Model | Reference |

| TNF-α | Decreased | Murine DSS colitis, Ulcerative colitis (human), LPS-induced lung injury (mice), LPS-stimulated PBMC, Bacterial peritonitis (guinea pigs), Endotoxemia (mice), LPS-stimulated macrophages, Subarachnoid hemorrhage (rats) | mdpi.comphysiology.orgcanfite.comnih.govcapes.gov.brdovepress.comnih.govaging-us.com |

| IL-1β | Decreased | Murine DSS colitis, Ulcerative colitis (human), LPS-stimulated macrophages, Subarachnoid hemorrhage (rats) | mdpi.comdovepress.comnih.govaging-us.com |

| IL-6 | Decreased | LPS-induced lung injury (mice) | physiology.org |

| IL-12 | Decreased | Joint inflammation (mice) | nih.gov |

| MIP-1α | Decreased | Joint inflammation (mice) | nih.gov |

| IL-10 | Augmented/Increased | Endotoxemia (mice), Subarachnoid hemorrhage (rats) | capes.gov.braging-us.com |

| IL-4 | Increased | Subarachnoid hemorrhage (rats) | aging-us.com |

Note: One study reported that 2-Cl-IB-MECA enhanced LPS-induced TNF-α release in peritoneal macrophages in an NF-κB-dependent manner, suggesting context-dependent effects. nih.gov

This compound demonstrates significant effects on the activation of glial cells, particularly microglia and astrocytes, which are critical in neuroinflammation.

Detailed Research Findings:

Activation of A3ARs with this compound has been observed to reduce microglial activation. mdpi.com

The selective A3AR agonist 2-Cl-IB-MECA proved effective in controlling microglia reactivity induced by elevated hydrostatic pressure, suggesting a protective role against glaucomatous degeneration by controlling neuroinflammation. mdpi.comresearchgate.netnih.govuc.pt

Specifically, 2-Cl-IB-MECA reduced elevated hydrostatic pressure (EHP)-induced inducible nitric oxide synthase (iNOS) expression, microglia migration, and phagocytosis in BV-2 cells. researchgate.netnih.govuc.pt

In retinal microglia, both proliferation and phagocytosis elicited by EHP were decreased by A3AR activation. researchgate.netnih.govuc.pt

In a model of subarachnoid hemorrhage, 2-Cl-IB-MECA significantly directed microglia towards the M2 phenotype, a state associated with reduced inflammation and improved neurological function. mdpi.com

A recent study indicated that activation of A3R with this compound can reduce neuropathic pain by suppressing increased microglia activation. uc.pt

While primarily showing modulatory effects, it has also been reported that this compound can induce apoptosis in rat astrocytes. canfite.com

This compound and its analogs exhibit beneficial myelostimulatory effects on myeloid cells, particularly in the context of myelosuppression.

Detailed Research Findings:

this compound and 2-Cl-IB-MECA are known to induce the production of granulocyte colony-stimulating factor (G-CSF) by murine splenocytes. canfite.comresearchgate.net

The molecular mechanisms underlying this G-CSF production involve the upregulation of NF-κB and its upstream kinases, including phosphoinositide 3-kinase (PI3K), protein kinase B/Akt (PKB/Akt), and IKK. canfite.comresearchgate.net

A significant myeloprotective effect has been observed when this compound and 2-Cl-IB-MECA are administered to chemotherapy-treated mice. This effect is characterized by an accelerated recovery of white blood cell counts and neutrophil counts in cyclophosphamide-treated mice. canfite.comresearchgate.net

Oral administration of this compound to naive mice resulted in elevated serum G-CSF levels, an increase in absolute neutrophil counts (ANC), and enhanced bone marrow colony-forming cell activity. canfite.com

this compound has been shown to increase the proliferation of granulocytic cells under normal resting conditions and significantly enhance proliferation during phases of cell depletion, such as after treatment with the cytotoxic drug 5-fluorouracil. nih.gov

Activation of the A3 receptor by this compound has been linked to the stimulation of granulopoiesis. semanticscholar.orgnih.gov

Further supporting its role in myeloid cell development, A3 knockout mice exhibit a reduction in mature granulocytes and monocytes compared to wild-type mice. semanticscholar.orgnih.gov

Studies indicate that 2-Cl-IB-MECA can attenuate erythroid cell proliferation and promote cell death, while extracellular adenosine (B11128), acting via the A3 receptor, induces myeloid differentiation even in the presence of erythropoietin. semanticscholar.orgnih.govresearchgate.nethaematologica.org

A3-specific activation led to the presence of CD33+ and ckit+ cells in an erythroid-favoring environment, suggesting that A3 signaling influences the survival and differentiation of myeloid progenitors. semanticscholar.orgnih.gov

Table 3: Myelostimulatory Effects of this compound/2-Cl-IB-MECA

| Effect | Context/Mechanism | Reference |

| G-CSF production | Induced in murine splenocytes; involves upregulation of NF-κB, PI3K, PKB/Akt, IKK | canfite.comresearchgate.net |

| Myeloprotection | Accelerated recovery of WBC and neutrophil counts in chemotherapy-treated mice | canfite.comresearchgate.net |

| Granulocytic cell proliferation | Increased under normal conditions and during cell depletion (e.g., post-5-FU) | nih.gov |

| Granulopoiesis | Stimulation of | semanticscholar.orgnih.gov |

| Myeloid differentiation | Promoted in hematopoietic progenitors, even with erythropoietin | semanticscholar.orgnih.govresearchgate.nethaematologica.org |

| Erythroid proliferation/differentiation | Attenuated/Inhibited | semanticscholar.orgnih.govresearchgate.nethaematologica.org |

Modulation of Drug Resistance Mechanisms

This compound, particularly its analog 2-Cl-IB-MECA, has been shown to modulate mechanisms related to drug resistance, enhancing the efficacy of conventional chemotherapeutic agents.

Detailed Research Findings:

2-Cl-IB-MECA has been found to reduce the protein expression levels of multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp). nih.govresearchgate.netnih.gov

This downregulation of MRP1 and P-gp by 2-Cl-IB-MECA contributes to its ability to enhance the cytotoxicity of conventional chemotherapy. nih.govnih.gov

Specifically, 2-Cl-IB-MECA enhanced the cytotoxic effects of carboplatin (B1684641) and doxorubicin (B1662922) in JoPaca-1 pancreatic and Hep-3B hepatocellular carcinoma cell lines, demonstrating a greater synergy in the highly tumorigenic JoPaca-1 cell line. nih.govnih.gov

Table 4: Modulation of Drug Resistance by 2-Cl-IB-MECA

| Target Protein | Effect | Consequence | Reference |

| MRP1 | Downregulation | Enhanced chemosensitivity to drugs like carboplatin and doxorubicin | nih.govresearchgate.netnih.gov |

| P-glycoprotein | Downregulation | Enhanced chemosensitivity to drugs like carboplatin and doxorubicin, reduced xenobiotic efflux function | nih.govresearchgate.netnih.gov |

Reduction of P-glycoprotein (P-gp) Expression and Function

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette subfamily B member 1 (ABCB1), is a crucial cell membrane protein that acts as an ATP-dependent efflux pump, expelling various foreign substances, including many chemotherapeutic agents, from cells. Its overexpression is a primary mechanism contributing to multidrug resistance (MDR) in cancer cells, leading to reduced intracellular drug accumulation and diminished therapeutic efficacy. wikipedia.org

Research has demonstrated that this compound, specifically its chlorinated analog 2-chloro-N6-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine (2-Cl-IB-MECA), can modulate the expression and function of P-gp. Studies in pancreatic and hepatocellular carcinoma cell lines (JoPaca-1 and Hep-3B) have shown that 2-Cl-IB-MECA treatment leads to a reduction in the protein expression levels of P-gp. Concurrently, the xenobiotic efflux function of P-gp was also observed to be reduced. nih.govresearchgate.netnih.gov This reduction in P-gp activity contributes to the enhanced cytotoxicity of conventional chemotherapeutic agents, such as carboplatin and doxorubicin, when combined with 2-Cl-IB-MECA in these cell lines. nih.govresearchgate.netnih.gov

Conversely, studies have also investigated the impact of P-gp overexpression on the efficacy of this compound itself. In human leukemia cell lines, such as K562/Dox, which overexpress P-gp (ABCB1, MDR1), a significant resistance to 2-Cl-IB-MECA was observed compared to the parental K562 cell line that does not express P-gp. medvik.cznih.govresearchgate.net Analysis of cell extracts revealed that the intracellular concentration of 2-Cl-IB-MECA was substantially lower in the P-gp overexpressing K562/Dox cells. medvik.cznih.gov This suggests that P-gp can actively efflux this compound, thereby limiting its intracellular accumulation and consequently its pro-apoptotic effects. medvik.cznih.govnih.gov

Further evidence supporting P-gp's role in mediating resistance to this compound comes from experiments where P-gp expression was downregulated using shRNA targeting the ABCB1 gene. This downregulation led to an increased intracellular level of 2-Cl-IB-MECA and restored the sensitivity of the resistant K562/Dox cells to the drug. medvik.cznih.govnih.gov Similarly, the use of specific P-gp inhibitors, such as valspodar (B1684362) (PSC-833) or verapamil, also increased the intracellular concentration of this compound and reversed the resistance in P-gp overexpressing cells. medvik.cznih.govnih.gov An in vitro enzyme-based assay further provided evidence that this compound can serve as a substrate for P-gp. medvik.cznih.govnih.gov These findings collectively indicate that while this compound can reduce P-gp expression and function in certain cancer types, P-gp overexpression can also confer resistance to this compound by actively pumping the compound out of the cell, thus limiting its therapeutic efficacy.

Table 1: Effects of this compound on P-glycoprotein in Cancer Cell Lines

| Cell Line | P-gp Status | This compound Effect on P-gp Expression | This compound Effect on P-gp Function | Impact on Chemosensitivity | Reference |

| JoPaca-1 (Pancreatic Carcinoma) | Expresses P-gp | Reduced nih.govresearchgate.netnih.gov | Reduced xenobiotic efflux nih.govresearchgate.netnih.gov | Enhanced cytotoxicity of carboplatin and doxorubicin nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Hep-3B (Hepatocellular Carcinoma) | Expresses P-gp | Reduced nih.govresearchgate.netnih.gov | Reduced xenobiotic efflux nih.govresearchgate.netnih.gov | Enhanced cytotoxicity of carboplatin and doxorubicin nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| K562/Dox (Human Leukemia) | Overexpresses P-gp | Not directly stated as reduced by this compound; P-gp mediates resistance to this compound medvik.cznih.govresearchgate.net | Effluxes this compound medvik.cznih.govnih.gov | Decreased sensitivity to this compound medvik.cznih.govresearchgate.net | medvik.cznih.govresearchgate.netnih.gov |

| K562/HHT (Human Leukemia) | Overexpresses P-gp | Not directly stated as reduced by this compound; P-gp mediates resistance to this compound nih.gov | Effluxes this compound (approx. 10 times lower intracellular level) nih.gov | Decreased sensitivity to this compound; reversed by P-gp inhibitors nih.gov | nih.gov |

Structure Activity Relationships Sar and Ligand Design Principles for Ib Meca Analogs

Development of Biased Agonists and Novel Scaffolds

The intricate signaling landscape of G protein-coupled receptors (GPCRs), such as the adenosine (B11128) A3 receptor (A3AR), has led to the concept of biased agonism, also known as functional selectivity. This paradigm recognizes that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others fishersci.comuni.luguidetomalariapharmacology.orgzhanggroup.org. This phenomenon holds significant promise for drug discovery, enabling the design of "smarter drugs" that selectively target therapeutically relevant pathways while minimizing undesirable side effects fishersci.comguidetopharmacology.org.

Characterization of Biased Signaling of IB-MECA Analogs

This compound (N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide) is a well-established and potent A3AR agonist, serving as a foundational compound for the development of numerous analogs Current time information in West Northamptonshire, GB.sci-hub.senih.govnih.gov. Research into this compound and its derivatives has extensively explored their ability to elicit biased signaling at the A3AR. The A3AR is primarily coupled to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. However, A3AR activation can also trigger other G protein-dependent pathways, including ERK1/2 phosphorylation, Akt phosphorylation, and calcium mobilization, as well as G protein-independent pathways, notably β-arrestin recruitment zhanggroup.org.

Studies have generated "bias fingerprints" for prototypical A3AR agonists to systematically characterize their signaling profiles across multiple pathways zhanggroup.org. For instance, relative to this compound, certain (N)-methanocarba 5'-N-methyluronamide nucleoside derivatives with significant modifications at the N6 or C2 positions, particularly elongated aryl-ethynyl groups, have demonstrated distinct biased agonism zhanggroup.org. A notable finding is the positive correlation observed between the length of the C2 substituent and a bias towards cell survival pathways. Molecular modeling suggests that these extended C2 substituents induce a progressive outward shift of the A3AR transmembrane domain 2, which may contribute to the stabilization of specific receptor conformations associated with biased agonist binding zhanggroup.org.

A key analog, 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA), while being a highly potent and selective A3AR agonist and a full agonist in terms of cAMP inhibition, has been observed to behave as a partial agonist in β-arrestin2 recruitment assays. This differential efficacy across signaling pathways underscores its biased nature. Furthermore, highly A3AR-selective (N)-methanocarba 5'-uronamide adenosine derivatives have shown superior potency in both cAMP signaling and β-arrestin2 recruitment compared to reference agonists like NECA and 2-Cl-IB-MECA. The rigid conformation of these methanocarba derivatives appears to better tolerate C2-position substitutions, leading to increased β-arrestin2 efficacy.

The following table illustrates typical signaling profiles for this compound and a representative biased analog:

| Compound | Primary G-protein Coupling (e.g., cAMP inhibition) | β-arrestin2 Recruitment | ERK1/2 Phosphorylation | Akt Phosphorylation | Calcium Mobilization | Bias Profile (vs. This compound) | Key Structural Modifications |

| This compound | Full Agonist | Full Agonist | High Potency | Moderate Potency | Moderate Potency | Reference | N6-(3-iodobenzyl), 5'-N-methyluronamide |

| Cl-IB-MECA | Full Agonist | Partial Agonist | Not consistently biased | Not consistently biased | Not consistently biased | β-arrestin2 bias (negative) | 2-chloro substitution |

| (N)-Methanocarba Analogs (C2-extended) | Agonist (variable efficacy) | Agonist (variable efficacy) | Enhanced (biased) | Enhanced (biased) | Variable | Cell survival bias (positive) | Rigid methanocarba ring, elongated C2 substituents |

Note: The "Bias Profile" describes the relative preference for one pathway over others compared to a reference ligand. "Not consistently biased" implies that while these pathways are activated, a clear bias relative to this compound for these specific pathways might not be as pronounced or consistently reported as for β-arrestin2 or cell survival.

Development of Novel Scaffolds

Beyond direct modifications of the adenosine nucleoside scaffold, medicinal chemistry efforts have explored entirely novel chemical scaffolds to identify A3AR ligands with improved properties, including biased signaling. These explorations aim to discover compounds that can retain or enhance desired A3AR activity while potentially offering distinct pharmacological profiles.

One area of investigation involves 4'-thio analogs of Cl-IB-MECA, which have been synthesized and found to be potent A3AR agonists exhibiting strong anticancer and anti-inflammatory activities. These compounds represent a bioisosteric replacement of the ribose oxygen with sulfur, leading to altered conformational preferences and potentially different receptor interactions.

Another approach has focused on locked nucleic acid (LNA) nucleosides, which incorporate a bicyclo[2.2.1]heptane scaffold to restrict the sugar ring conformation. While some LNA nucleosides developed based on this compound's design showed antagonist activity, a 2'-O-methyl derivative of this compound maintained agonist potency similar to the parent compound. Furthermore, 4'-seleno analogues have been reported, which, unlike previous agonists, preferred a glycosidic syn conformation and a South sugar puckering, highlighting how subtle changes in the ribose moiety can dramatically influence the ligand's interaction with the receptor and its functional outcome.

The development of new A3AR homology models has been instrumental in understanding how subtle chemical modifications can shift a compound's pharmacological profile from an antagonist to an agonist. This structure-based drug design approach is crucial for rationally designing novel scaffolds with predictable biased signaling properties.

Finally, the exploration of allosteric modulators for the A3AR also contributes to the development of novel pharmacological tools and potential therapeutics with biased profiles. These modulators can bind to a site distinct from the orthosteric agonist binding site and differentially influence the potency and efficacy of orthosteric agonists like Cl-IB-MECA across various signaling pathways (e.g., cAMP accumulation, membrane hyperpolarization, calcium mobilization, β-arrestin2 recruitment, and ERK1/2 phosphorylation). This offers another avenue for fine-tuning A3AR-mediated responses.

Preclinical Investigations of Ib Meca in Disease Models Mechanistic Focus

Cardiovascular System Studies

IB-MECA and its analogs have demonstrated significant protective effects within the cardiovascular system, particularly in models of ischemic injury and chemotherapy-induced cardiotoxicity.

Myocardial ischemia/reperfusion (I/R) injury occurs when blood flow is restored to cardiac tissue after a period of ischemia, paradoxically causing further damage. mdpi.com this compound has been shown to confer cardioprotection in this setting, both when administered before ischemia and immediately prior to reperfusion. nih.govnih.gov

The cardioprotective effects of this compound are linked to the activation of specific intracellular signaling cascades. The A3AR is coupled to the Gq protein, which activates phospholipase C (PLC). nih.gov This leads to the production of inositol (B14025) triphosphate (IP3), which in turn increases intracellular calcium and activates Protein Kinase C (PKC), a key mediator of cardioprotection. nih.gov Studies in conscious rabbits have confirmed that the administration of this compound provides cardioprotective effects against I/R injury through a PKC-dependent pathway. nih.gov

Furthermore, the activation of A3ARs by agonists like this compound is associated with the stimulation of pro-survival signaling pathways collectively known as the Reperfusion Injury Salvage Kinase (RISK) pathway. nih.govucl.ac.uk This pathway includes kinases such as PI3K/Akt and MEK1/2-ERK1/2. nih.gov Activation of these cascades can help reduce apoptosis and necrosis in cardiomyocytes subjected to hypoxia/reoxygenation injury. nih.gov The RISK pathway is considered a promising target for cardioprotection, with a crucial role in preventing mitochondrial permeability transition pore (MPTP) opening, a key event in cell death following reperfusion. ucl.ac.uk

A primary outcome measure in preclinical I/R models is the extent of myocardial infarction (infarct size). Administration of this compound has been shown to significantly reduce infarct size. In a large animal model using dogs, this compound given before coronary occlusion or immediately before reperfusion resulted in an approximate 40% reduction in infarct size compared to the control group. nih.govnih.gov Similarly, in a conscious rabbit model, this compound reduced infarct size by 61% compared to controls. nih.gov This infarct-sparing effect is achieved without significant alterations to hemodynamic parameters such as heart rate, blood pressure, or coronary blood flow. nih.govnih.gov

Beyond reducing tissue death, this compound also promotes the recovery of cardiac function. In isolated rat hearts subjected to low-flow ischemia, preconditioning with this compound improved the post-reperfusion recovery of heart function and reduced apoptosis. nih.gov

Table 1: Effect of this compound on Infarct Size in Myocardial I/R Models

| Animal Model | Timing of Administration | Infarct Size Reduction (vs. Control) | Reference |

|---|---|---|---|

| Dog | 10 min before occlusion | ~40% | nih.govnih.gov |

| Dog | 5 min before reperfusion | ~40% | nih.govnih.gov |

| Conscious Rabbit | Before I/R | 61% | nih.gov |

Doxorubicin (B1662922) is a highly effective anticancer agent, but its use is limited by dose-dependent cardiotoxicity, which can lead to cardiomyopathy and heart failure. nih.govresearchgate.netmdpi.com A3AR agonists have been investigated as a potential strategy to mitigate this cardiac damage.

In cultured rat cardiomyocytes, the this compound analog, Cl-IB-MECA, effectively counteracted the adverse effects of doxorubicin. nih.govmdpi.com The protective mechanism involves the inhibition of cardiac cell damage through the activation of cellular antioxidant enzymes. This leads to a reduction in the generation of free radicals and lipid peroxidation, key contributors to doxorubicin-induced cardiotoxicity. nih.govmdpi.com Further studies in mice showed that an A3AR agonist could mitigate histopathological changes and reduce oxidative stress and inflammation induced by doxorubicin. researchgate.net

The effects of this compound on vascular function appear to be complex and can vary depending on the species and physiological conditions. In a rat model of hemorrhagic shock, where vascular reactivity is typically diminished, this compound administration improved the vasoconstrictive response of the abdominal aorta to norepinephrine, suggesting a role in restoring vascular function. mdpi.com

However, other studies have reported species-dependent hemodynamic effects. nih.gov For instance, in isolated rat hearts, this compound induced coronary dilation, an effect that was found to be mediated by the A2a adenosine (B11128) receptor rather than the A3AR. nih.gov Conversely, the same study found that this compound did not alter coronary flow in isolated rabbit hearts. nih.gov

Myocardial Ischemia/Reperfusion Injury Models

Oncological Research Applications

This compound, also known as Piclidenoson in clinical development, and other A3AR agonists have demonstrated anticancer properties in various preclinical models. medchemexpress.commedchemexpress.com The proposed mechanism involves the modulation of cell proliferation and apoptosis in malignant cells.

Activation of the A3AR by this compound has been shown to inhibit the growth of cancer cells and trigger apoptosis. medchemexpress.com Mechanistic studies indicate that this pro-apoptotic effect can be mediated through the mitochondrial signaling pathway. medchemexpress.com Specifically, this compound has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. medchemexpress.com

The related A3AR agonist 2-Cl-IB-MECA has also shown anti-proliferative effects in pancreatic and hepatocellular carcinoma cell lines. nih.gov It was found to arrest the cell cycle in the G1 phase and inhibit DNA and RNA synthesis. nih.gov Importantly, 2-Cl-IB-MECA enhanced the cytotoxic effects of conventional chemotherapy agents like carboplatin (B1684641) and doxorubicin, suggesting a potential role in combination therapies. nih.gov Furthermore, other novel A3AR agonists have been shown to possess anti-angiogenic properties, inhibiting the migration and tube formation of endothelial cells, which is a critical process for tumor growth and metastasis. elsevierpure.com

Table 2: Preclinical Effects of A3AR Agonists in Oncological Models

| A3AR Agonist | Cancer Model | Observed Mechanistic Effect | Reference |

|---|---|---|---|

| This compound (Piclidenoson) | Various (e.g., melanoma, leukemia) | Induces apoptosis via mitochondrial pathway (↓Bcl-2, ↑Bax) | medchemexpress.commedchemexpress.com |

| 2-Cl-IB-MECA | Pancreatic, Liver Cancer Cells | Inhibits proliferation, G1 cell cycle arrest, enhances chemosensitivity | nih.gov |

| Thio-Cl-IB-MECA | Endothelial Cells (in vitro) | Inhibits angiogenesis (cell migration and tube formation) | elsevierpure.com |

Mechanistic Antitumor Effects on Signaling Pathways

The antitumor activities of this compound and its derivatives are underpinned by their ability to modulate key intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. A significant body of research has focused on the impact of these compounds on the Wnt/β-catenin and mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK) cascade.

Wnt/β-catenin Pathway:

Activation of the A3AR by this compound has been shown to deregulate the Wnt/β-catenin signaling pathway, a critical pathway in many cancers. nih.gov In melanoma cells, this compound treatment leads to a decrease in the levels of protein kinase A (PKA) and protein kinase B (Akt). nih.gov This, in turn, reduces the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β), leading to an increase in its active form. nih.gov Active GSK-3β then phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation. nih.gov The resulting decrease in β-catenin levels leads to the downregulation of its target genes, including the cell cycle regulators c-myc and cyclin D1, ultimately suppressing tumor cell growth. nih.govcanfite.com

In pancreatic and hepatocellular carcinoma cell lines, Cl-IB-MECA has also been found to decrease the protein expression levels of β-catenin. nih.govnih.gov

ERK Signaling Pathway:

The ERK signaling pathway is another crucial regulator of cell proliferation and survival that is often dysregulated in cancer. In human papillary thyroid carcinoma cells, Cl-IB-MECA induces the dephosphorylation of ERK1/2 in a time- and concentration-dependent manner, which contributes to the inhibition of cell proliferation. nih.gov Similarly, in human glioma cells, Cl-IB-MECA has been shown to induce cell death through the downregulation of ERK and Akt. nih.gov This effect was found to be dependent on an increase in intracellular Ca2+ and the generation of reactive oxygen species (ROS). nih.gov

However, the effect of A3AR activation on the ERK pathway can be cell-type specific. While agonists like Cl-IB-MECA have been shown to suppress ERK in some tumor types, other studies have reported that A3AR activation can lead to the activation of the ERK pathway, promoting proliferation in certain contexts. mdpi.comnih.gov

The following table summarizes the mechanistic effects of this compound and its analogs on key signaling pathways in cancer cells.

| Signaling Pathway | Key Molecules Affected | Effect of this compound/Cl-IB-MECA | Cancer Type(s) | Citations |

|---|---|---|---|---|

| Wnt/β-catenin | Protein Kinase A (PKA), Akt | Decreased levels/activity | Melanoma | nih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | Increased activity (decreased phosphorylation) | Melanoma | nih.gov | |

| β-catenin | Decreased protein levels/transcriptional activity | Melanoma, Pancreatic, Hepatocellular | nih.govnih.govnih.gov | |

| c-myc, Cyclin D1 | Decreased expression | Melanoma | nih.govcanfite.com | |

| ERK (MAPK) | ERK1/2 | Decreased phosphorylation (inactivation) | Thyroid Cancer, Glioma | nih.gov |

| ERK | Downregulation | Glioma | nih.gov |

Chemo-sensitization and Combination Approaches in Preclinical Cancer Models

A promising area of preclinical research involves the use of this compound and its analogs in combination with conventional chemotherapeutic agents. These studies suggest that A3AR agonists can enhance the efficacy of standard cancer drugs, a phenomenon known as chemo-sensitization.

In pancreatic and hepatocellular carcinoma cell lines, Cl-IB-MECA has been shown to enhance the cytotoxic effects of carboplatin and doxorubicin. nih.govspandidos-publications.comnih.gov A greater synergistic effect was observed in the highly tumorigenic JoPaca-1 pancreatic cancer cell line. nih.govspandidos-publications.comnih.gov This suggests that combining Cl-IB-MECA with these chemotherapeutic agents could be a viable strategy for treating these aggressive cancers. nih.govspandidos-publications.comnih.gov However, synergy with other conventional chemotherapeutics like fluorouracil and gemcitabine was only observed when they were combined with high doses of Cl-IB-MECA. nih.govnih.gov

The mechanism behind this chemo-sensitization may involve the downregulation of multidrug resistance-associated proteins. In pancreatic and hepatocellular carcinoma cells, Cl-IB-MECA was found to reduce the protein expression levels of multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp), as well as reduce the xenobiotic efflux function of P-gp. nih.gov

In colon carcinoma, the combination of this compound and 5-fluorouracil resulted in an enhanced antitumor effect. nih.gov These findings provide a strong rationale for further investigation into combination therapies involving A3AR agonists to overcome drug resistance and improve treatment outcomes in various cancers.

The following table summarizes the findings from preclinical studies on the combination of this compound/Cl-IB-MECA with chemotherapeutic agents.

| Cancer Type | This compound Analog | Chemotherapeutic Agent(s) | Observed Effect | Citations |

|---|---|---|---|---|

| Pancreatic & Hepatocellular Carcinoma | Cl-IB-MECA | Carboplatin | Enhanced cytotoxicity (synergy) | nih.govspandidos-publications.comnih.gov |

| Doxorubicin | Enhanced cytotoxicity (synergy) | nih.govspandidos-publications.comnih.gov | ||

| Fluorouracil, Gemcitabine | Synergy only at high doses of Cl-IB-MECA | nih.govnih.gov | ||

| Colon Carcinoma | This compound | 5-Fluorouracil | Enhanced antitumor effect | nih.gov |

Neurological and Pain Research

Antinociceptive Mechanisms in Neuropathic Pain Models

This compound has demonstrated significant antinociceptive properties in various preclinical models of neuropathic pain. Its mechanism of action in this context is multifaceted, involving the modulation of neuro-inflammatory processes within the central nervous system.

A key mechanism underlying the analgesic effects of this compound in neuropathic pain is its ability to modulate the communication between neurons and glial cells (microglia and astrocytes) in the spinal cord. mdpi.com Peripheral nerve injuries can lead to the activation of these glial cells, which in turn contribute to the development and maintenance of chronic pain states. nih.gov

Studies have shown that systemic administration of this compound can prevent the development of tactile allodynia in rodent models of neuropathic pain by suppressing the activation of microglia in the spinal dorsal horn. nih.gov By inhibiting microglial activation, this compound also suppresses the anomalous convergence of nociceptive primary inputs in the spinal dorsal horn that is induced by nerve injury. nih.gov

Furthermore, this compound has been shown to attenuate astrocytic activation in the spinal cord. mdpi.com This effect is associated with the inhibition of NADPH oxidase and the subsequent modulation of redox-sensitive signaling pathways, including nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) and MAPK kinases such as ERK1/2 and p38. nih.govmdpi.com By suppressing these pathways, this compound leads to a decreased production of pro-inflammatory cytokines like TNF-α and IL-1β, and an increased production of the anti-inflammatory cytokine IL-10. nih.govmdpi.com

Recent research has uncovered a novel aspect of this compound's antinociceptive mechanism: its interaction with the histamine (B1213489) H4 receptor (H4R). There appears to be a cross-talk between the A3 adenosine receptor and the H4R in the resolution of neuropathic pain. nih.govmdpi.com